Tryptophylproline

Description

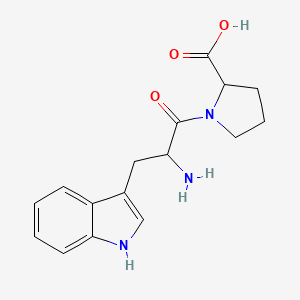

Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQIGZZWYBXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Tryptophylproline

Tryptophylproline is a dipeptide formed from the amino acids L-tryptophan and L-proline. Its presence in biological systems is primarily a result of protein metabolism, but it can also be synthesized through specific enzymatic reactions.

One documented method for the biosynthesis of this compound involves nonribosomal peptide synthetases (NRPSs). These are large, multi-enzyme complexes that synthesize peptides without the use of a ribosome template. Research has demonstrated the successful synthesis of L-Tryptophyl-L-proline (l-Trp-l-Pro) using the adenylation domain of tyrocidine synthetase A (TycA-A), an NRPS enzyme. nih.gov This enzymatic synthesis is dependent on adenosine (B11128) triphosphate (ATP) for the activation of the amino acid substrates. nih.gov

In a laboratory setting, this synthesis has been coupled with an ATP regeneration system to improve yields. For instance, using a class III polyphosphate kinase 2 from Deinococcus proteolyticus and an inorganic pyrophosphatase from Escherichia coli, researchers were able to significantly increase the production of l-Trp-l-Pro. nih.gov This demonstrates a viable biosynthetic pathway outside of general protein turnover.

The more common metabolic pathway leading to the formation of this compound is the catabolism or digestion of proteins. hmdb.ca During this process, large proteins are broken down by proteases into smaller peptides and individual amino acids. This compound emerges as an intermediate product when a protein containing adjacent tryptophan and proline residues is partially hydrolyzed. hmdb.ca

| Component | Source Organism/System | Function in Biosynthesis |

| Tyrocidine synthetase A (TycA-A) | Aneurinibacillus migulanus (source of Tyrocidine) | An adenylation domain of a nonribosomal peptide synthetase (NRPS) that catalyzes the formation of the peptide bond between L-tryptophan and L-proline. nih.gov |

| L-Tryptophan | Precursor Molecule | One of the two amino acid building blocks of this compound. |

| L-Proline | Precursor Molecule | The second amino acid building block of this compound. |

| Adenosine Triphosphate (ATP) | Energy Currency | Provides the energy required for the activation of amino acids by the TycA-A enzyme. nih.gov |

| Class III Polyphosphate Kinase 2 (PPK2) | Deinococcus proteolyticus | Used in an engineered system to regenerate ATP from adenosine monophosphate (AMP), enhancing the efficiency of the synthesis reaction. nih.gov |

| Inorganic Pyrophosphatase | Escherichia coli | Added to the engineered system to drive the synthesis reaction forward by breaking down pyrophosphate, a byproduct of amino acid activation. nih.gov |

Catabolic Pathways and Degradation Mechanisms of Tryptophylproline

The degradation of Tryptophylproline is a fundamental aspect of protein and peptide metabolism. As an intermediate in protein catabolism, it is generally a transient molecule. hmdb.ca The primary catabolic pathway involves further enzymatic cleavage of the peptide bond.

The principal mechanism for this compound degradation is hydrolysis, catalyzed by various peptidases or proteases. This reaction breaks the bond linking the tryptophan and proline residues, releasing the individual amino acids back into the cellular pool. These free amino acids can then be utilized for the synthesis of new proteins or be further catabolized for energy or other metabolic purposes.

The tryptophan moiety of the dipeptide is particularly susceptible to degradation through several mechanisms, especially once cleaved from proline. nih.gov Factors that can contribute to the degradation of free tryptophan, and by extension could affect the stability of this compound, include:

Oxidation : The indole (B1671886) ring of tryptophan is highly reactive and can be oxidized by reactive oxygen species (ROS) such as singlet oxygen, hydrogen peroxide, and hydroxyl radicals. nih.gov

Light and Photosensitizers : Exposure to light can lead to photo-oxidation of the tryptophan residue. nih.gov

Heat and Metals : Thermal processing and the presence of certain metal ions can also promote degradation. nih.gov

In microorganisms, the catabolism of tryptophan itself is well-documented. For example, in Streptomyces coelicolor, tryptophan can be degraded via the kynurenine (B1673888) pathway to produce anthranilate. This involves enzymes such as tryptophan 2,3-dioxygenase (TDO), kynureninase (KYN), and kynurenine formamidase (KFA). nih.gov While this pathway acts on free tryptophan, it represents the ultimate metabolic fate for the tryptophan component of this compound after its initial hydrolysis.

| Pathway / Mechanism | Description | Resulting Products |

| Peptidase Hydrolysis | The primary catabolic pathway where enzymes cleave the peptide bond between tryptophan and proline. This is a common step in protein digestion and turnover. hmdb.ca | L-Tryptophan, L-Proline |

| Oxidative Degradation | The indole ring of the tryptophan residue is susceptible to attack by reactive oxygen species (ROS), which can lead to a variety of oxidation products. nih.gov | Oxidized tryptophan derivatives (e.g., N-formylkynurenine), Proline |

| Tryptophan Catabolism (Post-hydrolysis) | Following hydrolysis, the released L-tryptophan can enter specific catabolic pathways, such as the kynurenine pathway, which is widespread in microorganisms and eukaryotes. nih.gov | Kynurenine, Anthranilate, and other downstream metabolites. |

Metabolic Flux Analysis of Tryptophylproline Within Complex Biological Systems

Involvement in Cellular Signaling and Regulatory Networks

The role of small peptides as signaling molecules is an expanding area of research. While many dipeptides are transient intermediates in protein catabolism, some possess distinct physiological or cell-signaling effects. hmdb.ca this compound is noted in metabolic databases as potentially having such cell-signaling capabilities, although specific pathways it may regulate are not yet well-defined. hmdb.ca The signaling potential of this dipeptide may be linked to the known bioactivities of its components, particularly proline, which is recognized as a signaling molecule in various biological systems, including plants where it influences stress responses and development. nih.govresearchgate.net

Modulation of Intracellular Pathways

Currently, there is a lack of direct scientific evidence detailing the specific intracellular pathways modulated by this compound. However, the biological activities of its constituent amino acids provide a theoretical framework for its potential interactions. Proline metabolism, for example, is connected to cellular energetics and can influence pathways related to cell death and survival by modulating the production of reactive oxygen species (ROS). nih.gov It has also been shown to affect key signaling pathways such as the TOR and MAPK pathways. nih.govfrontiersin.org Tryptophan, as a precursor to neurotransmitters and other signaling molecules, also plays a fundamental role in various signaling cascades. The extent to which this compound itself can influence these or other pathways remains an area for future investigation.

Interactions with Protein Kinase Activity

The interaction of this compound with protein kinases has not been specifically characterized. Protein kinases are essential enzymes in signaling pathways that function by phosphorylating other proteins, often at specific amino acid sequences. dkfz.de The presence of a proline residue is particularly significant, as a class of "proline-directed" kinases specifically recognizes and phosphorylates serine or threonine residues located next to a proline. nih.gov This highlights the importance of the proline moiety within a peptide for kinase recognition. While this establishes a potential mechanism for interaction, direct modulation of kinase activity by the dipeptide this compound has not been documented in current research.

Table 1: Potential Interaction Points for this compound Components in Signaling

| Component | Known Signaling Role | Potential Implication for this compound |

|---|---|---|

| Proline | Can act as a signaling molecule, influencing ROS, TOR, and MAPK pathways. nih.govfrontiersin.org | May confer signaling properties to the dipeptide. |

| Serves as a recognition site for proline-directed protein kinases. nih.gov | The dipeptide could potentially interact with or be a substrate for certain kinases. | |

| Tryptophan | Precursor for key signaling molecules like serotonin (B10506) and melatonin. | The tryptophan side chain could mediate interactions with various proteins. |

Role in Molecular Recognition Processes

Molecular recognition relies on specific, non-covalent interactions between molecules. The unique structural combination of an aromatic tryptophan residue and a rigid, cyclic proline residue gives this compound a distinct chemical profile for participating in these processes.

Ligand-Receptor Interactions Involving this compound

A specific receptor for this compound has not been identified. However, the constituent amino acids are known to be critical for the function of many receptors. In the large family of G protein-coupled receptors, highly conserved proline and tryptophan residues within the transmembrane domains are crucial for proper receptor structure, ligand binding, and activation. nih.govnih.gov This underscores the importance of the chemical properties inherent to this compound's components in the context of molecular binding events.

Influence on Protein-Protein Interactions

The interaction between proline and tryptophan residues is a recognized stabilizing force in protein structure and protein-protein recognition. rsc.orgresearchgate.net Quantum chemical studies have shown that proline-tryptophan pairs can form highly stable complexes through hydrogen bonds and stacking interactions, with interaction energies comparable to those of two aromatic residues. rsc.orgresearchgate.net These Pro-Trp sequences are known to help nucleate structural motifs like β-turns and loops. chemrxiv.org The inherent rigidity of the proline ring combined with the large, aromatic surface of tryptophan allows for significant and specific non-covalent interactions, which are fundamental to how proteins recognize and bind to each other. rsc.orgresearchgate.net While these principles apply to Pro-Trp sequences within larger proteins, they suggest that the dipeptide itself has the structural and chemical attributes to potentially influence or disrupt protein-protein interactions.

Table 2: Proline-Tryptophan Interaction Characteristics

| Interaction Type | Description | Significance in Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | An H-bond can form between the two residues, creating an "L-shaped" geometric arrangement. rsc.org | Contributes to the stability of the complex, fixing the orientation of the two residues relative to each other. rsc.org |

| Stacking Interactions | The pyrrolidine (B122466) ring of proline can stack in parallel with the aromatic indole (B1671886) ring of tryptophan, stabilized by London dispersion forces. rsc.org | Provides significant stabilization energy, comparable to aromatic-aromatic interactions, and is important for protein stabilization and recognition. rsc.orgresearchgate.net |

| Conformational Stabilization | Pro-Trp sequences are associated with stabilizing specific local structures, such as turns and loops in polypeptide chains. chemrxiv.org | Suggests a role in directing protein folding and forming specific binding surfaces. chemrxiv.org |

Potential Contributions to Endogenous Peptide Pools

This compound is classified as an endogenous metabolite, originating from the normal metabolic breakdown of proteins. hmdb.cahmdb.ca It is specifically described as an incomplete product of protein digestion or catabolism. hmdb.ca As cells continually break down and resynthesize proteins, a complex mixture of free amino acids and small peptides, known as the endogenous peptide pool, is generated. This compound is a natural constituent of this pool. While its precise concentration and turnover rate are not well-documented, its presence is an expected outcome of the metabolic processing of proteins that contain adjacent tryptophan and proline residues.

Enzymatic Interactions and Modulatory Activities

The interaction of the dipeptide this compound with enzymatic systems is a critical aspect of its potential biological role. These interactions can be broadly categorized into its capacity to serve as a substrate for enzymatic cleavage and its ability to modulate the activity of enzymes through inhibition or activation.

While direct studies detailing the enzymatic hydrolysis of the this compound dipeptide are not extensively documented in publicly available research, the susceptibility of the tryptophan-proline peptide bond to cleavage can be inferred from the known substrate specificities of certain classes of peptidases. The presence of both a bulky, aromatic tryptophan residue and a unique, cyclic proline residue suggests potential interactions with specific proteases.

Prolyl Endopeptidases (PEPs) , also known as prolyl oligopeptidases (POPs), are a family of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govsinobiological.com This makes them highly relevant to the potential processing of peptides containing a this compound motif. The general action of PEPs involves the recognition and cleavage of a substrate with the sequence -X-Pro-Y-, where X can be various amino acids and the cleavage occurs after the proline. Therefore, a polypeptide chain containing the sequence -Trp-Pro- could be a substrate for a prolyl endopeptidase, which would release a peptide fragment with tryptophan at its C-terminus. The specificity of PEPs is crucial in the maturation and degradation of various peptide hormones and neuropeptides. sinobiological.com

Dipeptidyl Peptidases (DPPs) , particularly Dipeptidyl Peptidase IV (DPP-IV), are another class of enzymes that interact with proline-containing peptides. DPP-IV is an aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of a polypeptide, with a strong preference for proline or alanine (B10760859) in the penultimate (P1) position. frontiersin.orgsigmaaldrich.com The typical substrate sequence is X-Pro-... or X-Ala-..., where X is the N-terminal amino acid. For this compound to be directly involved in a DPP-IV catalyzed reaction, it would need to be at the N-terminus of a larger peptide, in the form of Trp-Pro-Y-... . In this case, DPP-IV would cleave the Trp-Pro dipeptide from the rest of the peptide chain.

Furthermore, studies on the enzymatic hydrolysis of food proteins have demonstrated the release of tryptophan-containing dipeptides, which can exhibit biological activities such as angiotensin I-converting enzyme (ACE) inhibition. researchgate.net For instance, the dipeptides alanyl-tryptophan (AW) and tryptophanyl-tryptophan (WW) have been identified in lysozyme (B549824) hydrolysates. researchgate.net This highlights that enzymatic systems in nature are capable of processing peptides to release tryptophan-containing dipeptides, suggesting that this compound could potentially be generated from larger protein precursors through the action of specific proteases.

The table below summarizes the characteristics of peptidases with potential relevance to this compound-containing peptides.

| Enzyme Class | General Function | Potential Interaction with this compound |

| Prolyl Endopeptidases (PEPs) | Cleave peptide bonds C-terminal to a proline residue. nih.govsinobiological.com | Could cleave a larger peptide after the proline in a -Trp-Pro- sequence. |

| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves N-terminal dipeptides, preferring proline in the second position. frontiersin.orgsigmaaldrich.com | Could cleave the Trp-Pro dipeptide if it is at the N-terminus of a larger peptide. |

| Other Proteases (e.g., from food digestion) | Hydrolyze proteins to release smaller peptides and amino acids. researchgate.net | Could potentially generate this compound from dietary proteins. |

The ability of this compound to modulate enzyme activity, either by inhibiting or activating them, is a key area of interest for its potential therapeutic applications. While direct evidence of this compound acting as a modulator is limited, its chemical structure allows for theoretical consideration of its potential roles.

Competitive Inhibition: One of the most common mechanisms of enzyme inhibition is competitive inhibition, where a molecule structurally similar to the substrate binds to the enzyme's active site, preventing the actual substrate from binding. Tryptophan-containing dipeptides have been shown to act as competitive inhibitors of certain enzymes. For example, the dipeptide Isoleucyl-tryptophan (IW) is a known competitive inhibitor of Angiotensin-Converting Enzyme (ACE). researchgate.net Given this precedent, it is plausible that this compound could act as a competitive inhibitor for peptidases that recognize tryptophan and/or proline residues in their substrates. The rigid structure of the proline residue combined with the bulky indole group of tryptophan could allow for strong binding within the active site of specific enzymes, thereby blocking their catalytic activity.

Allosteric Modulation: Another potential mechanism is allosteric modulation, where a molecule binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.orgunacademy.com This binding event induces a conformational change in the enzyme that can either increase (activation) or decrease (inhibition) its activity. wikipedia.orgunacademy.com There is currently no direct evidence to suggest that this compound functions as an allosteric modulator. However, this remains a theoretical possibility, as many small molecules exert their regulatory effects through such mechanisms.

The table below outlines the potential, though not yet experimentally confirmed for this compound, modulatory roles of the dipeptide.

| Modulatory Role | Mechanism | Potential Relevance of this compound |

| Competitive Inhibitor | Binds to the active site, blocking the substrate. | The structure of this compound may allow it to bind to the active site of peptidases that recognize tryptophan or proline, similar to other known dipeptide inhibitors. researchgate.net |

| Allosteric Modulator | Binds to a site other than the active site, altering enzyme activity. wikipedia.orgunacademy.com | A theoretical possibility that this compound could regulate enzyme function through binding to an allosteric site. |

Interactions of Tryptophylproline with Microbiological and Host Systems

Differential Expression in Metabolomic Studies of Host Physiology

Metabolomics, the large-scale study of small molecules, has become a powerful tool for identifying potential biomarkers and understanding the biochemical underpinnings of various physiological states. nih.gov Tryptophylproline has been identified as a differential metabolite in several studies, indicating that its abundance changes in response to or in association with specific conditions.

The detection of this compound in various biological matrices highlights its potential systemic relevance. Research has found differing levels of this dipeptide in samples including urine, feces, and tongue coatings, connecting it to distinct localized and systemic host conditions. nih.govmagtechjournal.comwjgnet.com

Table 1: Detection of this compound as a Differential Metabolite

| Biological Sample | Context of Study | Reference |

|---|---|---|

| Urine | Polycystic Ovary Syndrome (PCOS) | nih.gov |

| Tongue Coating | Intra-oral Halitosis | magtechjournal.com |

| Feces | Hepatocellular Carcinoma (HCC) | wjgnet.com |

| Feces | Obesity (Visceral Fat Mass) | kcl.ac.uk |

Specific research has quantified the changes in this compound levels in various health conditions, suggesting its involvement in their underlying pathophysiology.

Polycystic Ovary Syndrome (PCOS): A metabolomic study of urine samples from women with PCOS identified this compound as a down-regulated metabolite compared to healthy controls. nih.gov PCOS is a complex endocrinopathy characterized by metabolic disturbances, including alterations in amino acid metabolism. nih.govmdpi.com

Intra-oral Halitosis: In an analysis of tongue coating metabolites, this compound was among the differential metabolites identified between patients suffering from intra-oral halitosis and healthy individuals. magtechjournal.com This suggests a potential link between the metabolic activity of the oral microbiome and the presence of this dipeptide.

Hepatocellular Carcinoma (HCC): A study investigating fecal metabolome signatures in patients with HCC found that this compound was one of the differential metabolites when compared to healthy controls, suggesting that the gut's metabolic environment is altered in the presence of this disease. wjgnet.com

Obesity: Fecal metabolomics research has linked this compound levels to visceral fat mass, a key indicator of metabolic health. kcl.ac.uk

Table 2: this compound Levels in Specific Physiological States

| Physiological State | Biological Sample | Observed Change | Reference |

|---|---|---|---|

| Polycystic Ovary Syndrome (PCOS) | Urine | Down-regulated | nih.gov |

| Intra-oral Halitosis | Tongue Coating | Identified as a differential metabolite | magtechjournal.com |

| Hepatocellular Carcinoma (HCC) | Feces | Identified as a differential metabolite | wjgnet.com |

| Obesity (Visceral Fat Mass) | Feces | Associated with Visceral Fat Mass | kcl.ac.uk |

Biotransformation by Microbial Communities

Biotransformation is a process that causes structural changes in chemical compounds, mediated by the metabolic activities of living organisms, such as microbes. youtube.com this compound is a dipeptide composed of the amino acids tryptophan and proline. hmdb.ca Its formation is the result of the incomplete breakdown, or catabolism, of proteins. hmdb.ca In the context of the gut, this biotransformation is largely carried out by the vast enzymatic machinery of the microbial community.

Gut bacteria secrete a wide range of proteases and peptidases that digest dietary and host-derived proteins into smaller peptides and amino acids. The generation of a specific dipeptide like this compound depends on the sequence of the parent protein and the cleavage specificity of the microbial enzymes present. Its presence in the gut metabolome is therefore a direct consequence of microbial biotransformation of proteins, reflecting the metabolic capacity of the resident microbiota. nih.govnih.gov

Cross-Kingdom Interactions Involving this compound

Bacteria utilize a sophisticated system of cell-to-cell communication known as quorum sensing (QS) to coordinate collective behaviors. nih.gov This process relies on the production, release, and detection of small signaling molecules called autoinducers. libretexts.orgthe-scientist.com When the bacterial population density reaches a certain threshold, the concentration of these autoinducers surpasses a critical point, triggering a coordinated change in gene expression across the community. vedantu.comqualitru.com This allows bacteria to regulate a variety of processes, including biofilm formation, virulence factor secretion, and motility, which are crucial for their survival and interaction with a host. vedantu.comnih.gov

The influence of these microbial signals is not confined to the bacterial kingdom. There is growing evidence that QS molecules can directly impact host cells and systems, a phenomenon known as cross-kingdom signaling. nih.gov For instance, N-acylhomoserine lactones (AHLs), a common class of autoinducers in Gram-negative bacteria, have been shown to modulate immune responses in mammals. nih.gov This communication is not a one-way street; host-produced molecules can also influence bacterial behavior.

Tryptophan and its derivatives, produced by the gut microbiota, are a prime example of metabolites that mediate cross-kingdom interactions. These molecules can interact with host receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X receptor (PXR), to regulate host immunity, inflammation, and intestinal barrier function. nih.gov Microbial tryptophan catabolites have been shown to activate enteroendocrine cells, which in turn stimulate enteric and vagal neuronal pathways, demonstrating a direct link between the microbiota, the gut, and the brain. nih.gov

While direct research on the cross-kingdom interactions of this compound is still developing, its structural similarity to other biologically active tryptophan-containing cyclic dipeptides suggests its potential to function as a signaling molecule. These cyclic dipeptides have been noted for their ability to interfere with bacterial QS systems, potentially disrupting microbial communication and associated virulence. nih.gov Given the established roles of other microbial tryptophan metabolites in modulating host responses, it is plausible that this compound could also interact with host immune cells and signaling pathways. The host immune system and the gut microbiota are in a state of continuous cross-talk, where microbial products can modulate both innate and adaptive immune responses to maintain homeostasis. mdpi.com Pathogenic bacteria have evolved intricate mechanisms, often involving specialized secretion systems, to inject effector proteins into host cells, thereby manipulating host signaling pathways like the NF-κB pathway to their advantage. nih.govfrontiersin.org

The table below summarizes key research findings on the interaction of microbial signaling molecules with host systems, providing a framework for understanding the potential roles of compounds like this compound.

| Microbial Signal | Producing Organism(s) | Host System/Cell Type Affected | Observed Effect | Reference(s) |

| N-Acylhomoserine Lactones (AHLs) | Gram-negative bacteria | Eukaryotic cells (general) | Influence on host cell behavior, modulation of immune responses. | nih.gov |

| Indole (B1671886) and derivatives (e.g., Skatole, IAA, IPA) | Gut microbiota (e.g., Escherichia coli) | Intestinal epithelial cells, immune cells (T cells, dendritic cells), hepatocytes | Activation of Aryl Hydrocarbon Receptor (AhR) and Pregnane X receptor (PXR), regulation of intestinal homeostasis and immune function. | nih.gov |

| Tryptophan catabolites (indole derivatives) | Edwardsiella tarda and other gut microbes | Zebrafish enteroendocrine cells, human and mouse intestinal cells | Activation of Trpa1 receptor, stimulation of serotonin (B10506) (5-HT) secretion, and increase in intestinal motility. | nih.gov |

| 2-Aminoacetophenone (2-AA) | Pseudomonas aeruginosa | Macrophages | Induces immune tolerance by altering cellular metabolism and reducing ATP production. | elifesciences.org |

| Lipopolysaccharide (LPS) | Gram-negative bacteria | Immune cells (macrophages, monocytes, dendritic cells, B cells) | Binds to TLR4 receptor complex, inducing inflammatory responses and modulating immune cell differentiation. | frontiersin.orgnih.gov |

Analytical Methodologies for Tryptophylproline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. researchgate.netnih.gov It operates by passing a mixture (mobile phase) through a medium (stationary phase), where different components travel at different rates based on their physical and chemical properties, such as polarity and size. researchgate.netreadthedocs.io For a complex dipeptide like Tryptophylproline, chromatographic methods are indispensable for isolating it from other molecules in biological samples before identification and quantification.

Liquid chromatography (LC) is a cornerstone of peptide and metabolite analysis, separating compounds in a liquid mobile phase as they pass through a column containing a solid stationary phase. readthedocs.iocreative-proteomics.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. readthedocs.io In the context of this compound research, LC is almost always coupled with mass spectrometry (LC-MS), a powerful combination that allows for both separation and precise identification of the compound. frontiersin.org

LC-based methods have been successfully employed in untargeted metabolomics studies to identify this compound as a significant metabolite in various biological contexts. For instance, a study on the differences in tongue coating metabolites between individuals with intra-oral halitosis and healthy controls used liquid chromatography-mass spectrometry to analyze samples. magtechjournal.com In this research, this compound was identified as one of the key differential metabolites, highlighting its potential role in the oral microbiome. magtechjournal.com Similarly, LC-MS-based untargeted metabolomics has been used to discover biomarkers for diseases like ectopic pregnancy and Crohn's disease, where alterations in tryptophan metabolism are often observed. mdpi.comnih.gov These studies demonstrate the utility of LC in the initial, broad-spectrum screening and discovery phase of biomarker research involving this compound. frontiersin.orgmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. mdpi.com This results in higher resolution and faster separation times compared to standard LC. creative-proteomics.com Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is a polar aqueous-organic mixture, is the most common mode used for analyzing amino acids and peptides like this compound. creative-proteomics.comnih.gov

Specific HPLC methods have been developed for the analysis of tryptophan and its metabolites, which can be adapted for this compound. For example, one validated HPLC method for tryptophan and related metabolites in various biological matrices uses a reversed-phase column and separate internal standards for UV and fluorescence detectors. nih.gov Another simplified HPLC method for tryptophan in cereals and legumes utilizes a reversed-phase column with fluorescence detection and an isocratic mobile phase of acetonitrile (B52724) and acetate (B1210297) buffer. researchgate.net

A study profiling impurities in L-tryptophan employed a silica-based C18 reversed-phase HPLC column with a gradient elution of water and acetonitrile-water, both containing trifluoroacetic acid for ion-pairing. nih.gov While these methods focus on the parent amino acid, the principles and column chemistries are directly applicable to the separation of dipeptides like this compound.

Table 1: HPLC Parameters for Tryptophan and Related Metabolite Analysis

| Parameter | Method 1 (Validated for TRP & Metabolites) nih.gov | Method 2 (Simplified for TRP in Food) researchgate.net | Method 3 (Impurity Profiling) nih.gov |

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Not specified | Reversed-phase column | Silica-based C18 |

| Detection | UV and Fluorescence | Fluorescence | UV |

| Mobile Phase | Not specified | Acetonitrile and acetate buffer (pH 6.3) (1:9, v/v) | Linear gradient of water and acetonitrile-water (80:20) with 0.1% trifluoroacetic acid |

| Key Feature | Use of separate internal standards for each detector | High-speed analysis with simple extraction | Ion-pairing agent used to improve separation |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied high voltage. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov Different modes of CE, like Capillary Zone Electrophoresis (CZE), are particularly suited for the analysis of charged molecules like peptides and amino acids. mdpi.comnih.gov

CZE has been used to separate underivatized amino acids, including tryptophan and proline, by operating at a high pH (e.g., pH 12) to ensure the analytes are fully ionized. stanford.eduhoriba.com One method used a phosphate (B84403) buffer at pH 2.5 for the separation of amino acids in trichloroacetic acid (TCA) extracts of herring meat, with detection at 200 nm. mdpi.com Another application note describes the separation of nine amino acids using a proprietary buffer at pH 12.0 and indirect UV detection. horiba.com While specific applications for this compound are less documented, the successful separation of its constituent amino acids and other peptides demonstrates the technique's potential. acs.org The ability of CE to separate compounds based on their charge-to-size ratio makes it a viable alternative or complementary technique to HPLC for this compound analysis. nih.gov

Mass Spectrometry (MS) for Identification and Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. mdpi.com When coupled with a separation technique like LC (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying molecules in complex mixtures. frontiersin.org For this compound, MS is the definitive detection method, providing structural information through fragmentation patterns in tandem mass spectrometry (MS/MS). measurlabs.com

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify differences between experimental groups (e.g., healthy vs. disease). frontiersin.orgwjgnet.com This hypothesis-generating approach relies heavily on LC coupled with high-resolution mass spectrometry (HRMS). stanford.edu Several studies have identified this compound as a potential biomarker using this strategy.

In a study of hepatocellular carcinoma, untargeted LC-MS analysis of fecal samples identified this compound as one of five metabolites that were significantly altered in patients compared to healthy controls. creative-proteomics.com Another study investigating biomarkers for Crohn's disease also utilized an untargeted approach with UPLC-QTOF-MS (Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), identifying numerous altered metabolites, including those from amino acid pathways. nih.gov Similarly, untargeted metabolomics of tongue coating samples from patients with halitosis identified this compound as a differential metabolite. magtechjournal.com These findings underscore the power of untargeted MS to screen broadly and pinpoint molecules like this compound that may have diagnostic or pathological significance. frontiersin.org

Quantitative mass spectrometry focuses on accurately measuring the concentration of specific target analytes. This is often achieved using tandem mass spectrometry (LC-MS/MS) in a mode called Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity. nih.gov

A quantitative analysis of cyclo(pro-trp) (B12317686) was performed on fecal samples from mice using an LC-MS system. tandfonline.com The method involved sonication-assisted extraction with acetonitrile followed by analysis on a UPLC BEH column. tandfonline.com Another comprehensive study developed an LC-MS/MS method to simultaneously analyze 31 different cyclic dipeptides, including several containing tryptophan, in fermented tea extracts. nih.gov This method used an electrospray ionization (ESI) source in positive mode and a gradient elution system, achieving detection limits at or below 0.01 ppm for most compounds. nih.gov

The PubChem database provides experimental tandem mass spectrometry (MS/MS) data for this compound, which is crucial for building quantitative methods. This data specifies the precursor ion m/z and the characteristic fragment ions produced upon collision-induced dissociation, which are the transitions monitored in an MRM assay.

Table 2: Experimental Mass Spectrometry Data for this compound

| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) |

| Precursor Ion Type | [M+H]+ | [M-H]- |

| Precursor m/z | 302.1499 | 300.1354 |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Instrument Type | Ion Trap | Not Specified |

| Top Fragment Ion (m/z) | 285.1 | 114.0568 |

| 2nd Highest Fragment (m/z) | 217.0 | 130.0663 |

| 3rd Highest Fragment (m/z) | 242.1 | 116.0484 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique fundamental to the structural elucidation and quantification of chemical compounds, including the dipeptide this compound. nih.govhmdb.ca This method relies on the magnetic properties of atomic nuclei, providing detailed information about molecular structure, dynamics, and the composition of complex mixtures. hmdb.cafrontiersin.org

For structural elucidation, NMR spectroscopy allows for the precise determination of the molecular framework. hmdb.ca A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a complete structural characterization. kcl.ac.uk

¹H NMR (Proton NMR): This is often the initial step, providing information on the number of different types of protons, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). kcl.ac.uk Key parameters like chemical shifts, coupling constants, and signal multiplicity are used to assign protons to their specific locations within the this compound molecule. kcl.ac.uk

¹³C NMR (Carbon NMR): This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. libretexts.orgmasterorganicchemistry.com The chemical shift of each carbon is indicative of its bonding environment (e.g., carbonyl, aromatic, aliphatic). libretexts.orglibretexts.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. COSY identifies protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. kcl.ac.uk More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) reveal longer-range couplings between protons and carbons, which is invaluable for piecing together the complete molecular structure. kcl.ac.uk

Table 1: Representative NMR Data for Cyclo(Trp-Pro) Isomers in DMSO-d6

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| Tryptophan Residue | ||

| C=O | 169.1 - 169.5 | - |

| α-C | 54.4 - 55.0 | 4.1 - 4.3 |

| β-C | 27.5 - 28.0 | 3.0 - 3.2 |

| Indole (B1671886) C2 | 124.0 - 124.5 | 7.1 - 7.2 |

| Indole C3 | 109.0 - 109.5 | - |

| Indole C4 | 118.0 - 118.5 | 7.5 - 7.6 |

| Indole C5 | 119.0 - 119.5 | 6.9 - 7.0 |

| Indole C6 | 121.0 - 121.5 | 7.0 - 7.1 |

| Indole C7 | 111.0 - 111.5 | 7.3 - 7.4 |

| Indole C8 | 136.0 - 136.5 | - |

| Indole C9 | 127.0 - 127.5 | - |

| Indole NH | - | 10.8 - 10.9 |

| Proline Residue | ||

| C=O | 165.5 - 166.0 | - |

| α-C | 58.5 - 59.0 | 3.9 - 4.1 |

| β-C | 28.0 - 28.5 | 1.7 - 1.9 |

| γ-C | 21.5 - 22.0 | 1.9 - 2.1 |

| δ-C | 45.0 - 45.5 | 3.4 - 3.6 |

| Amide NH | - | 7.8 - 8.0 |

Data adapted from a study on cyclo(Trp-Pro) isomers. core.ac.uk Exact values vary between different isomers (L-Trp-L-Pro, D-Trp-L-Pro, etc.) and experimental conditions.

Beyond structure, NMR is an inherently quantitative technique (qNMR). magtechjournal.com The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal and the molar concentration of the compound. frontiersin.org This principle allows for the accurate determination of the concentration of this compound in a sample, often by referencing it against an internal standard of known concentration. nih.gov An advantage of qNMR over other methods like chromatography is that its response is generally independent of the specific compound, eliminating the need for compound-specific calibration curves. magtechjournal.comfrontiersin.org

Integrated Multi-Omics Approaches for Comprehensive Analysis

To understand the biological significance of this compound, researchers are increasingly turning to integrated multi-omics analyses. This approach combines data from different "omic" fields—such as metabolomics, genomics, and proteomics—to provide a holistic view of a biological system. biocommons.org.aufrontlinegenomics.com By layering these datasets, researchers can uncover complex interactions and biological insights that would not be apparent from a single analytical method. biocommons.org.auresearchgate.net This strategy is crucial for moving from simple detection of this compound to understanding its functional role in health and disease.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a key tool for identifying and quantifying compounds like this compound. frontiersin.org When combined with microbiota profiling (the characterization of microbial communities, often through 16S rRNA or shotgun metagenomic sequencing), it becomes a powerful strategy to link microbial activity to metabolic changes in the host. frontiersin.orgnih.gov

Several studies have identified this compound as a differential metabolite in contexts where the microbiome is known to play a significant role.

Oral Health: In a metabolomics study of tongue coating, this compound was identified as one of the differential metabolites between individuals with intra-oral halitosis and healthy controls, suggesting a potential link between oral microbiota activity and the presence of this dipeptide. magtechjournal.com

Cancer Research: An investigation into acute myelocytic leukemia (AML) found that this compound levels were altered in AML patients compared to healthy individuals. researchgate.net The study also noted significant differences in the gut microbiota, and correlational analysis linked specific bacterial taxa to changes in amino acid metabolites, highlighting a potential gut-microbiome-metabolome axis in the disease. researchgate.net

Marine Microbiology: Untargeted metabolomics of bacteria associated with marine organisms, such as the jellyfish Periphylla periphylla, has led to the annotation of various diketopiperazines, the cyclic forms of dipeptides like this compound. nih.govresearchgate.net This highlights the role of specific microbial communities in producing these classes of compounds.

These examples demonstrate that combining metabolomics with microbiota analysis can reveal the presence of this compound in specific biological states and point towards the microbial communities potentially involved in its production or modulation.

The vast and complex datasets generated by multi-omics studies necessitate the use of sophisticated data integration and bioinformatics tools. researchgate.net Bioinformatics provides the framework for processing, analyzing, and interpreting large-scale biological data, enabling researchers to connect the dots between different omics layers. nih.gov

In the context of this compound research, bioinformatics pipelines are essential for:

Identifying and Annotating Metabolites: Mass spectrometry-based metabolomics data is processed using bioinformatics software to identify features corresponding to specific metabolites. This compound can be putatively identified by matching its mass-to-charge ratio and fragmentation pattern to spectral databases like the Human Metabolome Database (HMDB). hmdb.ca

Characterizing the Microbiome: Sequencing data from microbiota samples is analyzed to determine the taxonomic composition (who is there) and functional potential (what they can do). nih.gov

Integrative Analysis: The core of the bioinformatics approach is to integrate these disparate datasets. researchgate.net Statistical methods, such as correlation analysis and machine learning algorithms, are used to find meaningful relationships between the abundance of this compound and the presence of specific microbes or microbial genes. researchgate.netelifesciences.org For instance, researchers can correlate the levels of this compound with the abundance of bacterial genes involved in tryptophan and proline metabolism, thereby generating hypotheses about its origin. nih.gov

Pathway and Network Analysis: Bioinformatics tools are used to map identified metabolites and microbial functions onto known biochemical pathways. This can reveal how alterations in the microbiome might impact host pathways where this compound could be involved, providing a mechanistic understanding of its role in the biological system being studied. researchgate.net

Through these integrative bioinformatics strategies, the significance of this compound can be explored within a broader biological context, linking its presence to specific microbial activities and potential impacts on host health and disease.

Structural and Computational Studies of Tryptophylproline

Molecular Modeling and Dynamics Simulations of Tryptophylproline

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules over time. ethz.ch For this compound, these methods provide insights into its conformational landscape and energetic properties.

Conformational Analysis and Flexibility

The inherent flexibility of peptides allows them to adopt various shapes or conformations. nih.gov Conformational analysis of this compound reveals the accessible and preferred three-dimensional arrangements of the molecule. Bioactive natural products, despite their flexibility, often favor specific conformational profiles. nih.gov

MD simulations of peptides like this compound involve calculating the trajectory of atoms and molecules over time by solving Newton's laws of motion. ethz.ch These simulations can reveal the dynamic nature of the peptide, showing how it transitions between different conformational states. nih.gov The flexibility of this compound is influenced by the rotational freedom around its chemical bonds and the steric constraints imposed by its constituent amino acids. The proline ring, in particular, restricts the backbone flexibility, while the bulky indole (B1671886) side chain of tryptophan also influences the accessible conformations.

Recent advancements in computational methods allow for the creation of extensive libraries of molecular dynamics trajectories for various proteins and peptides, providing a wealth of data on their flexibility. irbbarcelona.org

Table 1: Key Parameters in this compound Conformational Studies

| Parameter | Description | Significance for this compound |

| Dihedral Angles (Phi/Psi) | Rotation angles around the peptide backbone that determine its overall fold. | The proline ring restricts the phi (φ) angle, limiting the conformational space. |

| Rotameric States | Preferred conformations of the amino acid side chains. | The tryptophan side chain can adopt different rotamers, influencing interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to quantify conformational changes during MD simulations. researchgate.net |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | Changes in Rg indicate conformational opening or closing. |

Prediction of Binding Energies and Interaction Sites

Computational methods are employed to predict how this compound might interact with other molecules, such as proteins or receptors, and to estimate the strength of these interactions (binding energy). researchgate.netrsc.org Identifying potential binding sites is crucial for understanding the peptide's function. nih.gov

Energy-based methods, for instance, use a probe to map the surface of a target protein to find energetically favorable binding locations. nih.gov These methods can identify potential binding pockets and predict the affinity of the peptide for these sites. For this compound, this could involve interactions of the tryptophan indole ring (e.g., pi-stacking) and hydrogen bonding involving the peptide backbone.

The prediction of interaction sites can be achieved through various computational approaches, including sequence-based and structure-based methods. mdpi.com Structure-based methods, when a three-dimensional structure is available, can utilize algorithms to identify pockets and cavities on a protein surface that are likely to be binding sites. nih.gov

Table 2: Predicted Interaction Profile of this compound

| Interaction Type | Potential this compound Moiety | Potential Target Residues/Moieties | Predicted Binding Energy Contribution |

| Hydrogen Bonding | Peptide backbone amide and carbonyl groups | Polar amino acid side chains (e.g., Ser, Thr, Asn, Gln) | Favorable |

| Hydrophobic Interactions | Tryptophan indole ring, Proline ring | Nonpolar amino acid side chains (e.g., Leu, Ile, Val) | Favorable |

| Pi-Stacking | Tryptophan indole ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) | Favorable |

| Van der Waals Forces | Entire molecule | All atoms in the binding pocket | Generally favorable |

Structural Biology Techniques Applied to this compound and Related Peptides

Experimental techniques in structural biology provide high-resolution data on the three-dimensional arrangement of atoms in molecules like this compound. nih.gov

X-ray Crystallography of Peptide Structures

Studies on tryptophan-containing peptides have successfully used X-ray diffraction to determine their molecular and crystal structures, revealing the formation of secondary structures like helices and turns. nih.gov Similarly, the structures of other cyclic peptides have been elucidated, showing ordered turns stabilized by hydrogen bonds. biorxiv.org Hydrocarbon stapling has also been employed to stabilize the helical structure of peptides, with their conformations confirmed by X-ray crystallography. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) for Peptide Complexes

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the structure of large biomolecular complexes in their near-native state. americanpeptidesociety.orgtechnologynetworks.com The sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving its natural conformation. formulationbio.com The frozen sample is then imaged using an electron microscope. formulationbio.com By combining many two-dimensional images taken from different angles, a three-dimensional reconstruction of the molecule can be generated. technologynetworks.com

While traditionally used for large proteins and complexes, advances in technology are making cryo-EM increasingly applicable to smaller molecules and peptide complexes. nih.govaimspress.com It is particularly valuable for studying flexible peptides or those that are difficult to crystallize. americanpeptidesociety.org Cryo-EM can provide insights into the structure of peptide-protein complexes and peptide assemblies. americanpeptidesociety.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structure. wikipedia.org These models are widely used in drug discovery and toxicology to screen virtual libraries of compounds and to optimize lead candidates. chemmethod.comnih.gov

The fundamental principle of QSAR is that the structure of a molecule determines its properties and biological activity. toxicology.org A QSAR model is developed by first establishing a relationship between the chemical structures and the known biological activities of a set of compounds (a training set). wikipedia.org This relationship is then used to predict the activities of new or untested compounds. wikipedia.org

For this compound analogs, a QSAR study would involve:

Designing and Synthesizing Analogs: Creating a series of molecules with systematic variations to the this compound structure.

Biological Testing: Measuring the biological activity of these analogs in a relevant assay.

Descriptor Calculation: Quantifying the structural and physicochemical properties of the analogs using molecular descriptors (e.g., electronic, steric, hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity. chemmethod.commdpi.com

Model Validation: Testing the predictive power of the model using an independent set of compounds (a test set). mdpi.com

A successful QSAR model can guide the design of new this compound analogs with improved activity by identifying the key structural features that are important for the desired biological effect.

Bioinformatics and Cheminformatics in Peptide Data Analysis

The analysis of peptides like this compound has been significantly enhanced by the integration of bioinformatics and cheminformatics tools. These computational approaches allow for the prediction of physicochemical properties, biological activities, and potential interactions with biological targets, thereby accelerating research and reducing the need for extensive laboratory experiments. qima-lifesciences.comnih.gov

Peptide Databases and Physicochemical Property Prediction

Numerous databases are available to researchers, providing a wealth of information on known peptides, including their sequences, structures, and biological activities. Databases such as the Human Metabolome Database (HMDB) and PubChem serve as valuable repositories for physicochemical data on compounds like this compound. nih.govhmdb.ca These databases contain experimentally determined and computationally predicted properties that are crucial for further in silico analysis.

Human Metabolome Database (HMDB): This database classifies this compound as a dipeptide, which is an incomplete breakdown product of protein digestion or catabolism. hmdb.ca It notes that while some dipeptides have physiological effects, this compound has not yet been identified in human tissues or biofluids, classifying it as an 'expected' metabolite. hmdb.ca

PubChem: This database provides a comprehensive collection of computed properties and descriptors for this compound, which are essential for various cheminformatics analyses. nih.gov

The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems. These properties can be predicted with reasonable accuracy using various computational tools and are often available in public databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 301.34 g/mol | PubChem nih.gov |

| XLogP3 | -1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 301.14264148 Da | PubChem nih.gov |

| Topological Polar Surface Area | 99.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 22 | PubChem nih.gov |

| Complexity | 449 | PubChem nih.gov |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. ijsrmt.com These models are built by finding a statistical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. ijsrmt.com Once a valid QSAR model is developed, it can be used to predict the activity of new or untested compounds. ijsrmt.com

For a dipeptide like this compound, a QSAR study would typically involve:

Data Set Compilation: Gathering a dataset of dipeptides with known biological activity for a specific target (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating various molecular descriptors for each dipeptide in the dataset, including those related to electronic properties, hydrophobicity, steric effects, and topology.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Molecular Docking and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. mdpi.com

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (from databases like the Protein Data Bank) and the ligand, this compound.

Docking Simulation: Using a docking program to explore the possible binding poses of this compound within the active site of the target protein.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. nih.govgoogle.com.na MD simulations provide a detailed view of the dynamic behavior of the this compound-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. nih.gov For instance, a study on Tryptophan hydroxylase-1 inhibitors used MD simulations to understand the interaction mechanisms and binding free energies. nih.gov A similar approach could be applied to study the interaction of this compound with potential biological targets.

Peptide Sequence Analysis Tools

A variety of bioinformatics tools are available for the analysis of peptide sequences. These tools can predict potential cleavage sites, post-translational modifications, and secondary structures, and can even estimate certain biological activities based on the amino acid sequence.

PeptideCutter: This tool can predict potential cleavage sites in a protein sequence by various proteases or chemicals. For a dipeptide like this compound, this tool would be more relevant in the context of its formation from a larger polypeptide chain.

ProtParam: This tool computes various physicochemical parameters that can be deduced from a protein sequence, such as molecular weight, theoretical isoelectric point (pI), amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY).

Antigen Prediction Tools: Some tools can predict the antigenicity of a peptide, which is its ability to bind to Major Histocompatibility Complex (MHC) molecules and be recognized by T-cell receptors. Such tools could be used to assess the potential immunogenicity of this compound, although its small size makes it unlikely to be a potent antigen on its own.

Peptidomimetics and Analog Design Derived from Tryptophylproline

Rational Design Strategies for Tryptophylproline Analogs

Rational drug design for this compound analogs begins with a thorough understanding of its structure-activity relationships (SAR). By identifying the key pharmacophoric elements responsible for biological activity, researchers can systematically introduce modifications to optimize its interaction with biological targets. Computational modeling and biophysical techniques are often employed to predict and validate the conformational effects of these modifications.

Chemical modification of the this compound backbone or side chains is a common strategy to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation. One such modification is N-methylation of the peptide bond, which can protect against proteolysis and modulate the conformational flexibility of the backbone. Another approach involves the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, which can enhance solubility and prolong the circulating half-life of the molecule. Halogenation of the tryptophan indole (B1671886) ring can also be employed to modulate binding affinity through halogen bonding interactions.

| Modification | Purpose | Expected Outcome on this compound |

| N-methylation | Increase proteolytic stability; Modulate conformation | Enhanced resistance to peptidases; Altered receptor binding profile |

| PEGylation | Increase solubility; Prolong half-life | Improved pharmacokinetic properties |

| Halogenation | Enhance binding affinity | Increased target potency |

This table illustrates potential chemical modifications and their expected impact on this compound analogs.

The incorporation of unnatural amino acids is a powerful tool for introducing novel chemical functionalities and conformational constraints into this compound analogs. Substituting the natural L-amino acids with their D-enantiomers can significantly increase resistance to proteases. Furthermore, the introduction of β-substituted amino acids can rigidify the peptide backbone, leading to a more defined three-dimensional structure.

Cyclization is another key strategy to create conformationally constrained and more stable this compound analogs. Various cyclization methods can be employed, including head-to-tail cyclization to form a cyclic dipeptide, or side-chain to side-chain cyclization. The choice of cyclization strategy influences the resulting ring size and conformation, which in turn affects the biological activity of the analog. Conformational analysis of such cyclic derivatives, often performed using NMR spectroscopy, is crucial for understanding their structure-activity relationships.

| Substitution/Cyclization | Purpose | Expected Outcome on this compound |

| D-amino acid substitution | Increase proteolytic stability | Enhanced in vivo half-life |

| β-substituted amino acids | Constrain backbone conformation | Increased receptor selectivity |

| Head-to-tail cyclization | Restrict conformational freedom | Improved binding affinity and stability |

| Side-chain cyclization | Introduce novel topology | Creation of unique pharmacophores |

This table outlines the use of unnatural amino acids and cyclization to enhance the properties of this compound analogs.

Functional Mimicry and Structural Equivalents

The development of functional mimics and structural equivalents of this compound aims to replicate its biological activity using non-peptidic scaffolds. This approach can lead to the discovery of novel drug candidates with improved oral bioavailability and metabolic stability.

The design of this compound-based peptidomimetics focuses on preserving the spatial arrangement of key functional groups while replacing the peptide backbone with a more robust chemical scaffold. This can involve the use of foldamers or other molecular architectures that mimic the secondary structure of the parent peptide. The goal is to create molecules that can effectively modulate protein-protein interactions or other biological pathways targeted by the original this compound structure.

The synthesis of this compound-based peptidomimetics often involves a combination of solid-phase and solution-phase chemistries. Solid-phase peptide synthesis (SPPS) allows for the efficient assembly of linear peptide precursors, which can then be modified and cyclized in solution. The synthesis of non-peptidic scaffolds may require multi-step organic synthesis routes. The biological evaluation of these synthetic compounds is crucial to validate their intended activity and to guide further optimization.

High-Throughput Screening for Bioactive Analogs

High-throughput screening (HTS) is a powerful methodology for the rapid evaluation of large libraries of this compound analogs to identify compounds with desired biological activities. HTS assays can be designed to measure various endpoints, such as inhibition of a specific enzyme or binding to a particular receptor. The data generated from HTS campaigns can accelerate the discovery of lead compounds for further development. Cellular and molecular target-based HTS are two primary approaches used in these screening efforts.

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands. gd3services.comiaanalysis.com This approach aims to create molecules with high affinity and selectivity for their target, thereby enhancing therapeutic efficacy and minimizing off-target effects. iaanalysis.com Key techniques in SBDD include X-ray crystallography and computational modeling, which provide detailed insights into the binding interactions between a ligand and its target protein. gd3services.comyoutube.com

While extensive research has been conducted on the biological activities of this compound-containing diketopiperazines, the application of comprehensive SBDD methodologies to this specific scaffold is an emerging area. However, the principles of SBDD are highly applicable to the development of novel therapeutics based on the cyclo(Trp-Pro) core. The rigid nature of the diketopiperazine ring provides a constrained platform for the precise orientation of pharmacophoric groups, making it an ideal candidate for computational analysis and rational design. mdpi.com

A notable example of a structure-based approach applied to a closely related scaffold involves the computational modeling of cyclo(L-Trp-L-Trp) diketopiperazines as inhibitors of the ABCB1 efflux pump, a protein associated with multidrug resistance in cancer. researchgate.net In this study, molecular docking was employed to predict the binding modes of these diketopiperazine derivatives within the ABCB1 transporter. researchgate.net The computational results indicated that these molecules could bind within the transporter's access tunnel, and these predictions were correlated with in vitro assay results to establish a structure-activity relationship (SAR). researchgate.net This research provides a strong rationale for applying similar computational techniques to this compound-based scaffolds to design inhibitors for various protein targets.

The general workflow for a structure-based design campaign utilizing a this compound scaffold would involve the following steps:

Target Identification and Validation: Identifying a biologically relevant protein target whose modulation could lead to a therapeutic benefit.

Structural Determination: Obtaining the three-dimensional structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy. youtube.comcreative-biostructure.com

Computational Screening and Docking: Virtually screening libraries of this compound derivatives against the target's binding site to identify initial hits and predict their binding poses. researchgate.net

Co-crystallization and Structural Analysis: Obtaining the crystal structure of the target protein in complex with a this compound-based ligand to visualize the precise molecular interactions. nih.gov

Iterative Design and Optimization: Using the structural information to guide the chemical synthesis of new analogs with improved binding affinity and selectivity. This cycle of design, synthesis, and testing is repeated to optimize the lead compound.

The table below summarizes the biological activities of various this compound-containing and related diketopiperazines, providing a foundation for selecting starting points for SBDD projects.

| Compound Name/Class | Biological Activity | Research Findings |

| Cyclo(L-Trp-L-Pro) Analogs | Cytotoxic, Antiviral, Antimicrobial | Modifications such as isoprenyl unit addition to the indole ring enhance cytotoxic effects. researchgate.net |

| Fellutanines | Cytotoxic | Fellutanine D, a diannulated analog of cyclo(L-Trp-D-Trp), showed cytotoxicity against various cancer cell lines. researchgate.net |

| Novoamauromine | Antiproliferative | This cyclo(Trp-Pro) derivative demonstrated inhibitory activity against the proliferation of several human cancer cell lines. researchgate.net |

| Cyclo(L-Phe-L-Hyp) | Antiproliferative | A proline-containing diketopiperazine that inhibits the proliferation of human glioma cells. nih.gov |

The next table outlines the key techniques in structure-based drug design and their application to this compound scaffolds.

| SBDD Technique | Description | Application to this compound Scaffolds |

| X-ray Crystallography | Provides high-resolution 3D structures of protein-ligand complexes. nih.govcreative-biolabs.com | Can be used to determine the binding mode of cyclo(Trp-Pro) analogs to their target proteins, revealing key interactions for optimization. |

| Molecular Docking | Computationally predicts the preferred orientation of a ligand when bound to a receptor. | Useful for virtual screening of this compound derivative libraries and prioritizing compounds for synthesis and testing. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic nature of protein-ligand interactions. | Can assess the stability of the predicted binding poses of this compound analogs and provide insights into the thermodynamics of binding. |

The continued application of these structure-based design principles to the versatile this compound scaffold holds significant promise for the discovery of novel and potent therapeutic agents for a range of diseases.

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Functions of Tryptophylproline

A primary focus of future research will be to determine if this compound possesses unique biological activities beyond being a simple intermediate in protein degradation. hmdb.ca Many dipeptides are known to have physiological or cell-signaling effects, and investigating this for this compound is a critical first step. hmdb.ca Research could be directed toward its potential role as a signaling molecule, perhaps interacting with specific receptors or ion channels. The constituent amino acids are precursors to vital molecules; tryptophan is essential for the synthesis of the neurotransmitter serotonin (B10506) and melatonin, while proline is crucial for collagen structure. mdpi.com Investigations could explore whether this compound influences these pathways or has entirely distinct functions.

Potential areas of investigation include its effects on:

Neurological Processes: Given tryptophan's role as a precursor to serotonin, research could examine if this compound can cross the blood-brain barrier and modulate neuronal functions, potentially impacting mood, appetite, or anxiety. mdpi.com

Cellular Proliferation and Metabolism: Studies in cancer research have shown that the biosynthetic pathways of amino acids like proline can be upregulated in cancer cells to support proliferation. nih.gov Future studies could assess if this compound influences cell growth or metabolic programming in either healthy or diseased states.

Sensory Signaling: The broader family of transient receptor potential (TRP) channels, which are involved in sensations like pain, temperature, and taste, are known to be modulated by a variety of chemical stimuli. nih.gov Screening this compound for activity at these channels could reveal novel sensory functions.

Advancements in Biosynthetic Pathway Engineering

Currently, this compound is understood as a product of incomplete protein digestion. hmdb.ca However, engineering specific biosynthetic pathways could enable controlled production for research and therapeutic purposes. This would involve leveraging and modifying the known biosynthetic pathways of its constituent amino acids.

Tryptophan Biosynthesis: In plants and microorganisms, tryptophan is synthesized from chorismate through a five-step pathway. nih.gov Key enzymes in this pathway, such as anthranilate synthase and anthranilate phosphoribosyltransferase, could be targeted for engineering to increase the precursor pool of tryptophan. nih.gov

Proline Biosynthesis: In hepatocellular carcinoma, enzymes like pyrroline-5-carboxylate reductase 1 (PYCR1) and ALDH18A1, which are involved in proline biosynthesis, are upregulated. nih.gov Understanding the regulation of these enzymes is key to controlling proline availability.

Future advancements could involve designing synthetic biological circuits or multi-enzyme cascades that directly couple the synthesis of tryptophan and proline to a peptide synthase, thereby creating a dedicated cellular factory for this compound production.

Development of More Sensitive and Specific Analytical Tools

A significant barrier to studying this compound is the lack of confirmed detection in biological samples. hmdb.ca Developing highly sensitive and specific analytical methods is therefore a critical priority. While standard methods for amino acid analysis exist, they often require optimization for specific dipeptides.

Current techniques that could be adapted and enhanced include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a gold standard for quantitative analysis of amino acids and their derivatives in biological fluids. nih.gov Developing a targeted LC-MS/MS method would offer the high sensitivity and specificity required to detect potentially low concentrations of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used, but often requires pre-column or post-column derivatization for amino acids that lack a natural chromophore to improve detection by UV or fluorescence detectors. nih.gov Research into novel derivatization agents specific for the tryptophyl-proline bond could enhance specificity.

Capillary Electrophoresis: This technique offers another high-resolution separation method for amino acids and peptides. nih.gov

Future developments may also include sensor-based technologies or near-infrared spectroscopy, which has been explored for the rapid detection of proline, to enable real-time monitoring of this compound in biological systems. nih.govresearchgate.net